molecular formula C10H10BrNO2 B7771545 Carbamic acid, 4-bromophenyl-, allyl ester

Carbamic acid, 4-bromophenyl-, allyl ester

Cat. No.: B7771545
M. Wt: 256.10 g/mol
InChI Key: FSKAEWYVHOTVGB-UHFFFAOYSA-N
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Description

Carbamic acid, 4-bromophenyl-, allyl ester is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of carbamic acid where the hydrogen atom of the hydroxyl group is replaced by an allyl group, and the phenyl ring is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, 4-bromophenyl-, allyl ester typically involves the reaction of 4-bromophenyl isocyanate with allyl alcohol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction can be represented as follows:

4-Bromophenyl isocyanate+Allyl alcoholCarbamic acid, 4-bromophenyl-, allyl ester+HCl\text{4-Bromophenyl isocyanate} + \text{Allyl alcohol} \rightarrow \text{this compound} + \text{HCl} 4-Bromophenyl isocyanate+Allyl alcohol→Carbamic acid, 4-bromophenyl-, allyl ester+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: The allyl group in this compound can undergo oxidation to form the corresponding epoxide or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Epoxides or aldehydes.

    Reduction: Dehalogenated products.

    Substitution: Substituted carbamates.

Scientific Research Applications

Carbamic acid, 4-bromophenyl-, allyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to study enzyme-catalyzed reactions involving carbamates.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, 4-bromophenyl-, allyl ester involves its interaction with molecular targets such as enzymes or receptors. The allyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecule. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

  • Carbamic acid, 4-bromophenyl-, ethyl ester
  • Carbamic acid, 4-chlorophenyl-, allyl ester
  • Carbamic acid, 4-fluorophenyl-, allyl ester

Comparison: Carbamic acid, 4-bromophenyl-, allyl ester is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding affinity. Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different reactivity patterns and biological activities due to the larger size and different electronic properties of the bromine atom.

Properties

IUPAC Name

prop-2-enyl N-(4-bromophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-7-14-10(13)12-9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKAEWYVHOTVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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